molecular formula C10H12FNO2 B11732004 (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

Cat. No.: B11732004
M. Wt: 197.21 g/mol
InChI Key: NWJCIWQNZQSADS-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a chiral center at the third carbon, making it an enantiomerically pure compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid typically involves several steps:

    Nitration and Fluorination: Starting from o-methylphenol, a nitration reaction selectively generates 2-methyl-6-nitrophenol.

    Reduction and Amination:

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as catalytic hydrogenation and advanced purification methods are employed to ensure the compound meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: 3-Fluoro-2-methylbenzoic acid.

    Reduction: 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    3-Fluoro-2-methylbenzoic acid: Shares the fluorinated aromatic ring but lacks the amino and propanoic acid groups.

    3-Amino-3-phenylpropanoic acid: Similar structure but without the fluorine and methyl groups on the aromatic ring.

Uniqueness:

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(3S)-3-amino-3-(3-fluoro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1

InChI Key

NWJCIWQNZQSADS-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=CC=C1F)[C@H](CC(=O)O)N

Canonical SMILES

CC1=C(C=CC=C1F)C(CC(=O)O)N

Origin of Product

United States

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